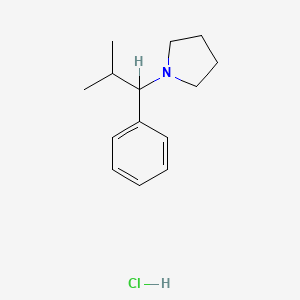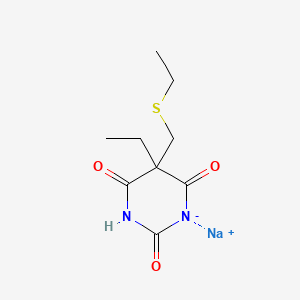
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with dichloro and tetraethoxypropan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate chlorinating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopropane derivatives are treated with chlorinating agents in the presence of catalysts. The process parameters are carefully monitored to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro groups to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2,3,3-tetramethylcyclopropane: A structurally similar compound with different substituents on the cyclopropane ring.
1,3-Dichloropropene: Another chlorinated cyclopropane derivative with distinct chemical properties and applications.
Properties
CAS No. |
77326-71-7 |
|---|---|
Molecular Formula |
C14H26Cl2O4 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
1,1-dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane |
InChI |
InChI=1S/C14H26Cl2O4/c1-5-17-12(18-6-2)11(10-9-14(10,15)16)13(19-7-3)20-8-4/h10-13H,5-9H2,1-4H3 |
InChI Key |
QOVRKXQEUFSUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C1CC1(Cl)Cl)C(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


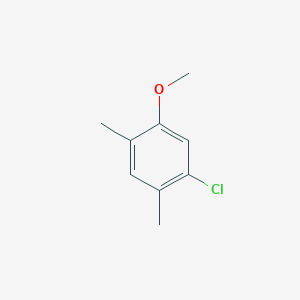
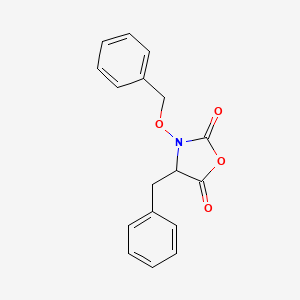
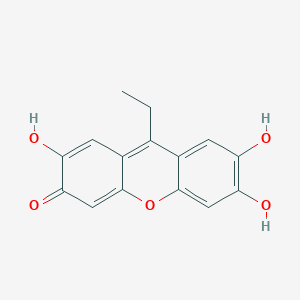




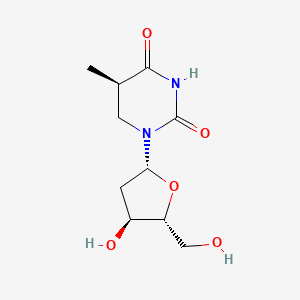
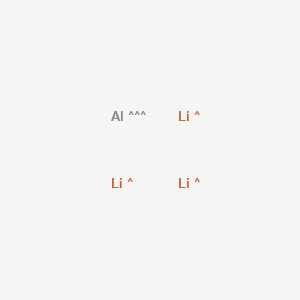

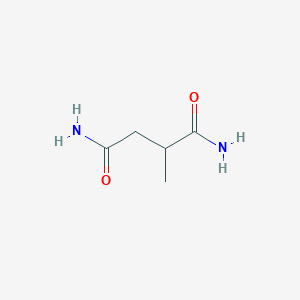
![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)
